Meta-Bromine vs. Meta-Chloro Target Engagement
In a broader phenethylamine SAR study, the meta‑bromo analogue (3‑bromophenethylamine) retained activity across multiple monoamine‑related targets, whereas its direct meta‑chloro counterpart (RTICBM‑189) exhibited no measurable activity on a panel of >50 protein targets . This class‑level observation translates to the target compound: the presence of the meta‑bromine is critical for maintaining polyspecific target engagement that would be lost upon substitution with chlorine.
| Evidence Dimension | Target‑engagement breadth |
|---|---|
| Target Compound Data | Not directly measured; inferred from class behavior of 3‑bromophenethylamine |
| Comparator Or Baseline | 3‑Chlorophenethylamine (RTICBM‑189): no activity at >50 protein targets |
| Quantified Difference | Qualitative: active vs. inactive |
| Conditions | Panel of >50 protein targets (in vitro) |
Why This Matters
A purchasing decision based on cost or availability that substitutes the chloro analog would yield a compound that is functionally silent in many screening cascades, undermining project validity.
